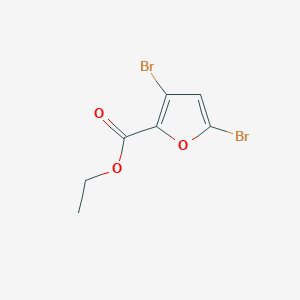
Ethyl 3,5-dibromofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dibromofuran-2-carboxylate is a chemical compound belonging to the furan family, characterized by the presence of a furan ring substituted with bromine atoms and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dibromofuran-2-carboxylate typically involves the bromination of furan derivatives followed by esterification. One common method includes the bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst, followed by esterification with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,5-dibromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of 3,5-dibromofuran-2-methanol.
Applications De Recherche Scientifique
Ethyl 3,5-dibromofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3,5-dibromofuran-2-carboxylate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,5-dibromofuran-3-carboxylate
- Ethyl 3,5-dichlorofuran-2-carboxylate
- Ethyl 3,5-dibromothiophene-2-carboxylate
Uniqueness
Ethyl 3,5-dibromofuran-2-carboxylate is unique due to the specific positioning of the bromine atoms and the ester group on the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C7H6Br2O3 |
|---|---|
Poids moléculaire |
297.93 g/mol |
Nom IUPAC |
ethyl 3,5-dibromofuran-2-carboxylate |
InChI |
InChI=1S/C7H6Br2O3/c1-2-11-7(10)6-4(8)3-5(9)12-6/h3H,2H2,1H3 |
Clé InChI |
KWMHDRWGGGCQAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(O1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







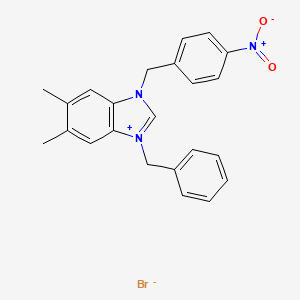
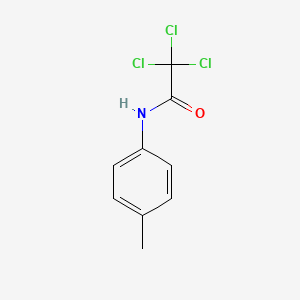
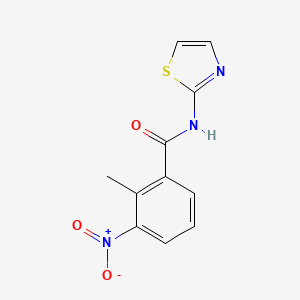

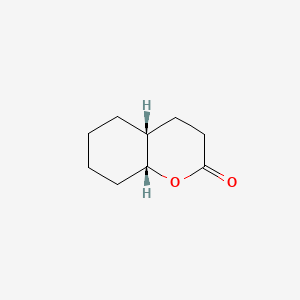
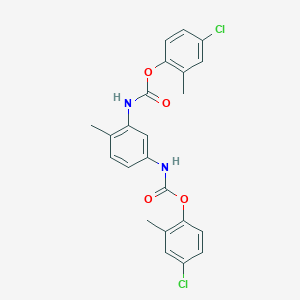


![4-{[(3-Chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11942926.png)
